Di-isoamylphosphoric acid

Description

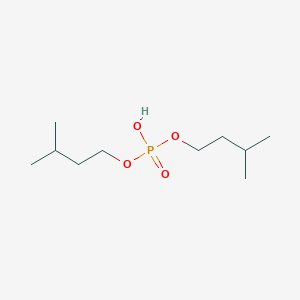

Di-isoamylphosphoric acid (IUPAC name: bis(3-methylbutyl) hydrogen phosphate) is a dialkyl ester of phosphoric acid, featuring two isoamyl (3-methylbutyl) groups bonded to the phosphorus center. The isoamyl substituents confer unique physicochemical properties, such as enhanced solubility in nonpolar solvents and moderate acidity, making it valuable in solvent extraction, catalysis, and industrial processes.

Propriétés

IUPAC Name |

bis(3-methylbutyl) hydrogen phosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23O4P/c1-9(2)5-7-13-15(11,12)14-8-6-10(3)4/h9-10H,5-8H2,1-4H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKHKJJMHQLJOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOP(=O)(O)OCCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23O4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601335755 | |

| Record name | Phosphoric acid diisoamyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601335755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3985-20-4 | |

| Record name | Phosphoric acid diisoamyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601335755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Di-isoamylphosphoric acid can be synthesized through the esterification of phosphoric acid with isoamyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In industrial settings, di-isoamylphosphoric acid is produced using a continuous esterification process. This method involves the continuous feeding of phosphoric acid and isoamyl alcohol into a reactor, where the esterification reaction takes place. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Analyse Des Réactions Chimiques

Hydrolysis of Ester Groups

The compound undergoes hydrolysis under acidic or basic conditions, breaking the ester bonds to regenerate phosphoric acid and isoamyl alcohol. The reaction mechanism mirrors typical ester hydrolysis:

-

Acidic hydrolysis :

-

Basic hydrolysis :

The reactivity depends on the steric hindrance of the isoamyl groups, which may require elevated temperatures or prolonged reaction times compared to simpler esters .

Ionization in Aqueous Solutions

Phosphoric acid derivatives exhibit stepwise deprotonation. While direct data for di-isoamylphosphoric acid is limited, phosphoric acid itself shows three dissociation steps with pKa values of 2.15 , 7.12 , and 12.35 . Analogously, di-isoamylphosphoric acid likely undergoes similar ionization, forming mono- and di-anionic species depending on pH.

| Step | Reaction | pKa Value |

|---|---|---|

| 1 | 2.15 | |

| 2 | 7.12 | |

| 3 | 12.35 |

Catalytic and Complexation Reactions

Phosphoric acid derivatives are used as catalysts in organic synthesis. For example, chiral phosphoric acids catalyze enantioselective reactions via hydrogen bonding and ion-pairing . While di-isoamylphosphoric acid is not explicitly studied in this context, its ester groups may modulate reactivity.

Solvent Extraction

Phosphoric acid esters are used in solvent extraction processes. For instance, di-isoamyl esters of phosphinic acid (DAMPA) form complexes with uranium ions in nitric acid solutions . Similarly, di-isoamylphosphoric acid may participate in metal ion extraction, though specific studies are lacking.

Flotation Reagents

Di-isoamyl dithiophosphates (structurally distinct from di-isoamylphosphoric acid) are used in sulfide ore flotation, enhancing mineral particle collection through interaction with frothers . This suggests potential analogs for di-isoamylphosphoric acid in industrial separations, though direct evidence is absent.

Applications De Recherche Scientifique

Di-isoamylphosphoric acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities.

Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of new pharmaceuticals.

Industry: Di-isoamylphosphoric acid is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of di-isoamylphosphoric acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. This property is exploited in various applications, such as catalysis and metal extraction. Additionally, di-isoamylphosphoric acid can modulate enzyme activities by interacting with active sites or altering enzyme conformations.

Comparaison Avec Des Composés Similaires

Structural and Molecular Differences

The table below compares key structural attributes of Di-isoamylphosphoric acid with analogous organophosphorus compounds:

*Calculated molecular weight; specific data for Di-isoamylphosphoric acid inferred from structural analogs.

Key Observations:

- Branching Effects : Isoamyl groups (C₅, branched) enhance solubility in organic media compared to linear chains (e.g., hexyl in ). However, bulkier substituents like isodecyl (C₁₀) in reduce volatility and increase hydrophobicity.

- Acidity : Phosphoric acid esters (e.g., Di-isoamylphosphoric acid) typically exhibit stronger acidity than phosphonates (e.g., Diisopropyl Phosphite ) due to the presence of a hydroxyl group.

- Reactivity : Smaller esters like Dimethyl Phosphite are more reactive in nucleophilic substitutions, whereas bulky groups (e.g., in ) hinder such reactions.

Physical and Chemical Properties

*Estimated based on structural analogs.

Discussion:

- Thermal Stability : Long-chain esters (e.g., ) exhibit superior thermal stability due to reduced steric strain and stronger van der Waals interactions.

- Hydrolysis Resistance : Di-isoamylphosphoric acid’s branched structure likely slows hydrolysis compared to smaller esters like , aligning with trends observed in .

Functional Insights:

- Solvent Extraction : Di-isoamylphosphoric acid’s balance of hydrophobicity and acidity makes it ideal for separating rare earth metals, similar to dioctylphosphoric acid analogs.

- Flame Retardancy : Phosphonate esters (e.g., ) leverage phosphorus’s flame-inhibiting properties, a trait likely shared by Di-isoamylphosphoric acid.

Activité Biologique

Di-isoamylphosphoric acid (DiAP) is an organophosphorus compound known for its applications in solvent extraction processes, particularly in the separation of actinides and other metals. Its biological activity has garnered attention due to its potential effects on cellular systems and its interactions with various biological molecules.

Chemical Structure and Properties

DiAP is characterized by the presence of two isoamyl groups attached to a phosphoric acid moiety. This unique structure contributes to its solubility and reactivity in organic solvents, which is crucial for its applications in chemical processes.

Chemical Formula

- Molecular Formula : C₁₁H₂₅O₄P

- Molecular Weight : 246.3 g/mol

DiAP exhibits several biological activities that are relevant in toxicology and biochemistry. Its interactions with cellular components can lead to various effects:

- Enzyme Inhibition : DiAP has been shown to inhibit certain enzymes, potentially affecting metabolic pathways.

- Cell Membrane Interaction : The compound can interact with lipid bilayers, influencing membrane fluidity and permeability.

- Metal Ion Chelation : DiAP can chelate metal ions, which may impact metal ion homeostasis in biological systems.

Toxicological Studies

Research indicates that DiAP may pose risks to human health, particularly through inhalation or dermal exposure. A case study highlighted the respiratory issues arising from exposure to phosphoric acid-containing cleaning products, which included DiAP as a component. Symptoms included coughing, shortness of breath, and long-term pulmonary complications .

Antimicrobial Activity

DiAP has demonstrated antimicrobial properties, comparable to other common disinfectants such as sodium hypochlorite. Studies have indicated that phosphoric acid solutions exhibit significant bactericidal activity against various pathogens, suggesting potential applications in medical and industrial settings .

Case Studies and Experimental Data

- Toxicity Assessment :

- Antimicrobial Efficacy :

- Impact on Biological Systems :

Summary of Findings

Q & A

Q. What are the common synthetic routes for di-isoamylphosphoric acid, and how do reaction conditions influence yield and purity?

Di-isoamylphosphoric acid is typically synthesized via esterification or phosphorylation reactions. A widely used method involves reacting isoamyl alcohol with phosphorus oxychloride (POCl₃) under controlled stoichiometry and temperature (e.g., 0–5°C to minimize side reactions). Solvent choice (e.g., anhydrous diethyl ether) and catalyst presence (e.g., pyridine to neutralize HCl byproducts) significantly impact yield . Post-synthesis purification via fractional distillation or recrystallization is critical to isolate the product from unreacted starting materials or phosphoric acid byproducts. Optimization studies suggest that maintaining a molar ratio of 2:1 (alcohol:POCl₃) and inert atmospheres reduces hydrolysis risks .

Q. Which spectroscopic techniques are most effective for characterizing di-isoamylphosphoric acid's structure?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ³¹P NMR, is essential for confirming molecular structure and purity. The ³¹P NMR chemical shift for di-isoamylphosphoric acid typically appears near 0–5 ppm, distinct from mono- or tri-ester derivatives. Infrared (IR) spectroscopy identifies P=O stretching vibrations (~1250–1300 cm⁻¹) and P-O-C linkages (~1050 cm⁻¹). Mass spectrometry (MS) further validates molecular weight and fragmentation patterns, while X-ray crystallography resolves stereochemical configurations in crystalline derivatives .

Q. What safety protocols are recommended for handling di-isoamylphosphoric acid in laboratory settings?

Di-isoamylphosphoric acid is corrosive and moisture-sensitive. Standard protocols include using nitrile gloves, fume hoods, and sealed storage under inert gas (e.g., argon). Spills should be neutralized with sodium bicarbonate or calcium carbonate to prevent exothermic reactions. Waste disposal must adhere to local regulations for organophosphorus compounds, often requiring incineration or hydrolysis under alkaline conditions .

Advanced Research Questions

Q. How does the stereochemistry of di-isoamylphosphoric acid derivatives impact their coordination properties in metal extraction processes?

The isoamyl groups' steric bulk influences ligand geometry and metal-binding selectivity. For example, in rare earth element (REE) extraction, the equatorial positioning of phosphoryl oxygen atoms determines chelation efficiency. Computational studies (DFT or MD simulations) predict that branched alkyl chains enhance selectivity for lighter REEs (e.g., La³⁺) due to reduced cavity size, while linear analogs favor heavier REEs (e.g., Y³⁺) . Experimental validation involves comparing extraction coefficients (D values) across structurally varied analogs .

Q. What computational methods are used to predict the solvent extraction efficiency of di-isoamylphosphoric acid in rare earth element separation?

Density Functional Theory (DFT) calculates ligand-metal binding energies and solvation effects, while Molecular Dynamics (MD) simulations model interfacial behavior in biphasic systems (e.g., aqueous/organic). Parameters like partition coefficients (log P) and Gibbs free energy of transfer (ΔGₜᵣₐₙₛ) are derived from these models. Recent studies correlate computed ligand basicity (pKa) with experimental extraction efficiency, revealing that electron-donating substituents improve REE affinity .

Q. How can isotopic labeling studies elucidate the hydrolysis mechanisms of di-isoamylphosphoric acid under varying pH conditions?

Using ¹⁸O-labeled water or phosphoric acid, researchers track oxygen exchange kinetics via ³¹P NMR or mass spectrometry. Under acidic conditions (pH < 2), hydrolysis proceeds via nucleophilic attack at the phosphorus center, forming mono-isoamylphosphoric acid. In alkaline media (pH > 10), base-catalyzed ester cleavage dominates. Kinetic isotope effects (KIEs) and activation energy calculations (Arrhenius plots) differentiate between SN1 and SN2 pathways .

Q. What strategies resolve contradictions in reported stability data of di-isoamylphosphoric acid under oxidative conditions?

Discrepancies in thermal or oxidative stability often arise from impurities (e.g., residual HCl) or moisture content. Accelerated aging studies under controlled atmospheres (e.g., O₂ vs. N₂) with thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition pathways. Statistical tools like Principal Component Analysis (PCA) isolate variables (e.g., temperature, humidity) contributing to data variability .

Methodological Considerations

- Experimental Design : For synthesis, use Design of Experiments (DoE) to optimize temperature, solvent, and stoichiometry .

- Data Contradiction Analysis : Apply multivariate regression to reconcile conflicting stability or extraction data .

- Nomenclature : Follow IUPAC rules for organophosphorus compounds, where "di-isoamyl" denotes two isoamyl ester groups on the phosphoric acid backbone .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.